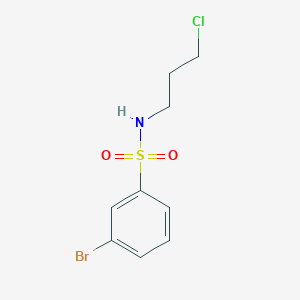

3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-(3-chloropropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZZPTJKKBQFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650320 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-46-4 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Tool for Chemical Innovation

An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Properties, Synthesis, and Applications

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a synthetic organic compound featuring a unique combination of three key functional groups: an aromatic bromide, a reactive alkyl chloride, and a central benzenesulfonamide core. This strategic arrangement of functionality makes it a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its true potential lies not in its direct application, but in its role as a sophisticated intermediate, enabling the construction of more complex molecular architectures.

The benzenesulfonamide moiety is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of drugs.[1][2] Simultaneously, the inclusion of halogen atoms—in this case, both bromine and chlorine—is a well-established strategy in drug design to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] Chlorine, for instance, can enhance lipophilicity, which may improve a compound's ability to cross biological membranes, while bromine can participate in halogen bonding, a specific type of non-covalent interaction that can strengthen drug-receptor binding.[4][5] This guide provides a comprehensive technical overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, detailing its properties, a robust synthesis protocol, its chemical reactivity, and its potential applications for professionals in drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. These data confirm the molecule's identity and purity and provide insights into its structure and behavior.

Physicochemical Properties

The core properties of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide are summarized below.

| Property | Value | Reference |

| CAS Number | 929000-46-4 | [6][7][8] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [6] |

| Molecular Weight | 312.61 g/mol | [6] |

| Melting Point | 60 - 64 °C | [6] |

| Appearance | White to off-white solid (Typical) | General Observation |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the successful synthesis and purity of the material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In a solvent like CDCl₃, the approximate chemical shifts (δ) would be:

-

δ 7.8-8.2 ppm: A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring. The meta-substitution pattern will lead to characteristic splitting.

-

δ 5.0-5.5 ppm: A broad triplet or singlet for the acidic proton on the sulfonamide nitrogen (N-H). This peak's position and shape can be highly dependent on concentration and solvent.

-

δ 3.6-3.8 ppm: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).

-

δ 3.2-3.4 ppm: A quartet or triplet of triplets for the two protons on the carbon adjacent to the sulfonamide nitrogen (-NH-CH₂-).

-

δ 2.0-2.3 ppm: A quintet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR, showing a signal for each of the nine unique carbon atoms.

-

δ 135-145 ppm: Two quaternary aromatic carbons (C-S and C-Br).

-

δ 120-135 ppm: Four aromatic carbons with attached protons (C-H).

-

δ 45-50 ppm: The carbon attached to the sulfonamide nitrogen (-NH-C H₂-).

-

δ 40-45 ppm: The carbon attached to the chlorine atom (C H₂-Cl).

-

δ 30-35 ppm: The central carbon of the propyl chain (-CH₂-C H₂-CH₂-).

-

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

3250-3350 cm⁻¹: A moderate, sharp peak for the N-H stretch of the secondary sulfonamide.

-

1330-1360 cm⁻¹ & 1150-1180 cm⁻¹: Two strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), respectively.[9]

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl chain.

-

650-750 cm⁻¹: A strong peak for the C-Cl stretch.

-

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. A key feature would be the distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a cluster of peaks around m/z 311, 313, and 315.

Part 2: Synthesis and Reactivity

Proposed Synthesis Protocol

The most direct and reliable method for preparing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is the reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic example of sulfonamide bond formation.[10]

Reaction Scheme: 3-Bromobenzenesulfonyl Chloride + 3-Chloropropan-1-amine → 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropan-1-amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.

-

Causality: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

-

-

Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Causality: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature minimizes potential side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography on silica gel to yield the pure product.

Caption: Synthesis workflow for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Chemical Reactivity and Synthetic Utility

The value of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

-

The N-H of the Sulfonamide: The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be reacted with various electrophiles, allowing for further functionalization at the nitrogen center, a process known as N-alkylation.[11][12]

-

The Alkyl Chloride: The chlorine atom on the propyl chain is a good leaving group, making this site susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides (to later be reduced to amines), thiols, cyanides, or secondary amines, providing a straightforward way to extend the molecular scaffold.

-

The Aryl Bromide: The C-Br bond on the aromatic ring is a prime handle for modern organometallic cross-coupling reactions. This site enables the formation of new carbon-carbon or carbon-heteroatom bonds through powerful reactions like Suzuki coupling (to add new aryl or vinyl groups), Sonogashira coupling (to add alkynes), or Buchwald-Hartwig amination (to add amines).

Part 3: Applications in Research and Drug Discovery

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is not an end product but a versatile starting point. Its structure is pre-validated by the prevalence of its core motifs in approved pharmaceuticals. The strategic placement of its reactive handles allows for the systematic exploration of chemical space in a drug discovery program.

-

Scaffold for Library Synthesis: The compound is an ideal scaffold for creating libraries of related molecules. By combining different nucleophiles at the alkyl chloride position with various boronic acids or amines at the aryl bromide position, hundreds or thousands of unique compounds can be generated for high-throughput screening.

-

Development of Targeted Covalent Inhibitors: The alkyl chloride can act as a mild electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine) in a protein's active site. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.

-

Synthesis of Macrocycles and Constrained Peptidomimetics: The two reactive ends of the molecule (the alkyl chloride and the aryl bromide) can be used in intramolecular reactions to form macrocycles. Such constrained structures are of high interest in drug discovery as they often exhibit improved binding affinity and metabolic stability compared to their linear counterparts.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive SDS for this compound is not universally available, data from structurally related chemicals provide a strong basis for safe handling protocols.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment or sewer systems.[16]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link][5]

-

Organic Chemistry – Specific Name Reactions. National Institute of Open Schooling. [Link][10]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][3]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link][4]

-

Alkylation of Substituted Sulfonamides with Benzotrichloride and Ipso-Substitution of the p-Toluenesulfonamide Group with Nucleophilic Reagents. Journal of Chemistry and Technologies. [Link][11]

-

Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. [Link][12]

-

Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link][1]

-

Benzenesulfonamide and structurally relevant marketed drugs containing the N-alkyl or N,N-dialkyl benzenesulfonamide unit. ResearchGate. [Link][2]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link][9]

Sources

- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. kvmwai.edu.in [kvmwai.edu.in]

- 11. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (CAS 929000-46-4)

This technical guide provides a comprehensive overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is not yet prevalent, this document synthesizes available data with established chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Analysis

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative. Its structure is characterized by a benzene ring substituted with a bromine atom and a sulfonamide group, which in turn is N-substituted with a 3-chloropropyl chain. This unique combination of functional groups—an aromatic bromide, a sulfonamide linkage, and an alkyl chloride—renders it a highly valuable intermediate for the synthesis of more complex molecules. The presence of two distinct halogen atoms at different positions allows for selective and orthogonal chemical transformations.

Physicochemical Properties

The fundamental properties of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide are summarized below, based on data from commercial suppliers.[1] These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| CAS Number | 929000-46-4 | [2] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [3] |

| Molecular Weight | 312.61 g/mol | [2][3] |

| Appearance | White to Pale Beige Solid | [1] |

| Melting Point | 60 - 64°C | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Proposed Synthesis Protocol

While a specific peer-reviewed synthesis for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide has not been prominently published, a highly plausible and efficient synthetic route can be devised based on well-established sulfonamide formation reactions. The most logical approach involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine.

This proposed pathway is efficient because the starting materials are readily available, and the reaction is typically high-yielding and straightforward to perform under standard laboratory conditions. The nucleophilic nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.

Caption: Proposed synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-Bromo-N-(3-chloropropyl)benzenesulfonamide from 3-bromobenzenesulfonyl chloride and 3-chloropropylamine.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)

-

3-Chloropropylamine hydrochloride (1.05 eq)

-

Triethylamine (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

-

To a stirred suspension of 3-chloropropylamine hydrochloride (1.05 eq) in anhydrous DCM, add triethylamine (2.1 eq) at 0°C (ice bath). Stir for 15 minutes to liberate the free amine.

-

Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a separate flask.

-

Add the solution of 3-bromobenzenesulfonyl chloride dropwise to the amine solution at 0°C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Chemical Reactivity and Synthetic Potential

The utility of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with a high degree of selectivity.

-

Aromatic Bromide: The bromine atom on the benzene ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 3-position of the benzene ring, enabling the creation of diverse molecular scaffolds.

-

Alkyl Chloride: The primary alkyl chloride on the N-propyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, providing a straightforward method for chain elongation and functionalization.

-

Sulfonamide Moiety: The sulfonamide N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for further substitution at the nitrogen atom if desired. The sulfonamide group itself is generally stable under many reaction conditions.

Caption: Reactivity of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Potential Applications in Drug Discovery and Development

While this specific molecule is not yet linked to a particular biological activity in published literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[4] Therefore, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a highly promising starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Numerous benzenesulfonamide derivatives have been investigated as potential anticancer drugs.[3][5] They can act as inhibitors of various enzymes, such as carbonic anhydrases and protein kinases, which are often dysregulated in cancer cells. The subject compound could serve as an intermediate in the synthesis of novel kinase inhibitors or other targeted anticancer therapies.

-

Antimicrobial Agents: The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents.[6] Research into new sulfonamide-containing compounds continues in an effort to combat antibiotic resistance. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide could be used to generate libraries of new compounds for screening against various bacterial and fungal pathogens.

-

Neurological and Cardiovascular Drugs: The structural motif is also present in drugs targeting the central nervous system and cardiovascular diseases. For instance, certain benzenesulfonamide compounds have been patented for their activity as voltage-gated sodium channel modulators, with potential applications in treating epilepsy.[7]

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.[8] As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard Identification:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Recommended PPE:

-

Safety glasses with side-shields

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

For detailed safety information, consult the full Safety Data Sheet from the supplier.[8]

References

- Benzenesulfonamide compounds and their use as therapeutic agents.

- Benzenesulfonamide derivatives and pharmaceutical composition thereof.

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

m-Bromobenzenesulphonyl chloride. PubChem. [Link]

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]

Sources

- 1. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 5. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" molecular weight

An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a molecule of significant interest for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, detail rigorous analytical characterization methods, and discuss its potential applications as a versatile chemical building block.

Core Physicochemical Properties

3-Bromo-N-(3-chloropropyl)benzenesulfonamide (CAS Number: 929000-46-4) is a bifunctional organic compound. Its structure incorporates a brominated benzene ring, a sulfonamide linker, and a terminal chloropropyl group. This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The presence of two distinct halogen atoms at different positions allows for selective and orthogonal chemical modifications.

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 312.61 g/mol | [1] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [1][2] |

| CAS Number | 929000-46-4 | [1][3] |

| Melting Point | 60 - 64°C | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCCCl)Br | |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for preparing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is the reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic nucleophilic acyl substitution reaction at a sulfur center.

Causality Behind Experimental Choices: The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the reactant amine, which would render it non-nucleophilic, a non-nucleophilic organic base such as triethylamine or pyridine is added to act as an acid scavenger. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to ensure all reactants remain in solution without participating in the reaction.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloropropan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Reactant Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, as a solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of analytical techniques provides a self-validating system where the results from each method corroborate the others.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

-

Expected Result: The key validation is the observation of the protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, a characteristic isotopic cluster of peaks will be observed. The expected peaks would be at approximately m/z 312, 314, 316, and 318, with relative intensities defined by the statistical combination of these isotopes. This complex pattern is a definitive fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, confirming atomic connectivity.

-

¹H NMR: The spectrum will show distinct signals for the different types of protons.

-

Aromatic Protons: Complex multiplets in the δ 7.5-8.0 ppm region.

-

Sulfonamide N-H: A broad singlet or triplet (depending on solvent and concentration) typically between δ 5-8 ppm.[4][5]

-

Alkyl Protons (-CH₂-): Three distinct signals in the δ 1.8-3.6 ppm region, likely multiplets or triplets, corresponding to the three methylene groups of the chloropropyl chain.

-

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms.

-

Aromatic Carbons: Signals in the δ 120-140 ppm region.

-

Alkyl Carbons: Signals for the three methylene carbons in the δ 30-50 ppm region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

-

Expected Absorption Bands:

-

N-H Stretch: A moderate peak around 3300-3250 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

S=O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹.[4]

-

S-N Stretch: A peak in the 950-900 cm⁻¹ region.[5]

-

Applications in Research and Drug Development

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is not typically an active pharmaceutical ingredient itself but rather a versatile scaffold for building them. Its utility stems from its two chemically distinct handles:

-

Aryl Bromide: The bromo group on the benzene ring is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening.

-

Alkyl Chloride: The primary chloro group at the end of the propyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of various nucleophiles, such as amines, thiols, or azides, to introduce different pharmacophores or linking groups.

The sulfonamide core itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a stable hydrogen bond donor and acceptor, mimicking a peptide bond. The strategic combination of these three features makes this compound a valuable starting material for synthesizing targeted inhibitors, molecular probes, and other complex organic molecules.

References

- BLD Pharm. 3-Bromo-N-cyclopentylbenzenesulfonamide.

-

Alam, M., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Tsefack, C. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

Sources

- 1. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide | 929000-46-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a halogenated benzenesulfonamide derivative of interest in synthetic and medicinal chemistry. While this molecule may serve as a versatile building block or intermediate, its specific properties and applications are not extensively documented in publicly available literature. Therefore, this guide synthesizes foundational principles of sulfonamide chemistry, detailed analytical interpretation, and established synthetic methodologies to provide a robust framework for its study and utilization. We will delve into its structural characteristics, propose a detailed synthetic protocol based on analogous reactions, and explore its potential reactivity and applications within the broader context of drug discovery and materials science.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] From antibacterial sulfa drugs to diuretics, hypoglycemic agents, and protease inhibitors, the sulfonamide moiety's unique electronic and steric properties allow it to act as a versatile pharmacophore.[2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it a favored component in drug design. The introduction of halogen atoms, such as bromine and chlorine, into the molecular structure can further modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]

3-Bromo-N-(3-chloropropyl)benzenesulfonamide combines these key features: a benzenesulfonamide core, a bromine substituent on the aromatic ring, and a reactive N-chloropropyl side chain. This trifecta of functionalities suggests its potential as a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. The bromine atom offers a site for cross-coupling reactions, while the terminal chlorine on the propyl chain provides a handle for nucleophilic substitution, allowing for the introduction of diverse chemical entities.

Molecular Structure and Physicochemical Properties

The core structure of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide consists of a benzene ring substituted with a bromine atom at the meta-position and a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 3-chloropropyl chain.

Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 929000-46-4 | [6][7][8] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [6] |

| Molecular Weight | 312.61 g/mol | [6] |

| Melting Point | 60 - 64 °C | [6] |

| Appearance | White to Pale Beige Solid | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |

The presence of both bromine and chlorine atoms provides a distinct isotopic signature that can be observed in mass spectrometry, aiding in its identification.[6]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 4. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide | 929000-46-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

Unveiling the Therapeutic Potential of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. While direct empirical data on this specific molecule is nascent, this document synthesizes the extensive body of research on the benzenesulfonamide scaffold to propose and detail plausible biological activities and molecular targets. We delve into hypothesized roles in oncology and neurology, focusing on carbonic anhydrase inhibition and receptor tyrosine kinase modulation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future investigation, complete with detailed, actionable experimental protocols and conceptual diagrams to catalyze discovery.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Pharmacophore

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its remarkable versatility stems from its ability to engage in key hydrogen-bonding interactions and its synthetic tractability, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Benzenesulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8][9]

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a compound of interest due to the unique combination of the core benzenesulfonamide structure with a bromine atom and an N-alkyl halide chain. The bromine atom can serve as a handle for further chemical modification or may participate in halogen bonding, a recognized interaction in drug-receptor binding.[4] The N-(3-chloropropyl) group introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological targets, a mechanism that can lead to potent and sustained inhibition. This guide will explore the most probable mechanisms of action for this compound based on these structural features and the established pharmacology of its chemical class.

Hypothesized Mechanisms of Action

Given the extensive research on analogous compounds, we can postulate several high-probability mechanisms of action for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Carbonic Anhydrase Inhibition: A Prominent Target

One of the most well-documented activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[5][6][7]

-

Anticancer Potential: Specifically, CA IX is overexpressed in many hypoxic tumors and plays a key role in tumor acidosis and proliferation.[5] Inhibition of CA IX by sulfonamides is a validated anticancer strategy.[5] It is plausible that 3-Bromo-N-(3-chloropropyl)benzenesulfonamide could act as a CA IX inhibitor.

-

Anticonvulsant Activity: Other CA isoforms, such as hCA II and hCA VII, are implicated in epileptogenesis.[6][7] The anticonvulsant effects of some benzenesulfonamide derivatives have been attributed to their inhibition of these isoforms.[6][7]

The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The specific substituents on the benzene ring and the N-alkyl chain would then modulate the affinity and selectivity for different CA isoforms.

Kinase Inhibition: Modulating Cellular Signaling

The benzenesulfonamide scaffold has been identified in numerous kinase inhibitors, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[10]

-

Receptor Tyrosine Kinases (RTKs): Tropomyosin receptor kinase A (TrkA) is an emerging target in glioblastoma, and benzenesulfonamide analogs have shown potential as TrkA inhibitors.[10] These compounds can interact with the kinase domain, interfering with downstream signaling pathways that promote cell proliferation and survival.[10] The structural features of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide make it a candidate for investigation as a kinase inhibitor.

Other Potential Biological Targets

The diverse activities of benzenesulfonamides suggest other potential targets for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide:

-

Voltage-Gated Sodium Channels (Nav1.7): Certain benzenesulfonamide derivatives have been developed as potent and selective inhibitors of Nav1.7, a key target for the treatment of pain.[11]

-

HIV-1 Capsid Protein: Novel benzenesulfonamide-containing compounds have been identified as inhibitors of the HIV-1 capsid protein, demonstrating a dual-stage inhibition profile.[8][9]

-

Antimicrobial Activity: A number of benzenesulfonamide derivatives have shown promising activity against various bacterial and fungal strains.[1][2][12][13]

Proposed Experimental Workflows for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a structured, multi-faceted experimental approach is required.

Initial Cytotoxicity and Target Class Assessment

The first step is to determine the general biological activity of the compound and to narrow down the potential target classes.

Experimental Protocol: Broad-Spectrum Cell Viability Screening

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., a panel like the NCI-60) representing different tumor types, as well as non-cancerous control cell lines (e.g., fibroblasts).

-

Compound Treatment: Treat cells with a range of concentrations of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines. This can provide initial clues about potential tissue-specific activity.

dot

Caption: Initial cytotoxicity screening workflow.

Investigation of Carbonic Anhydrase Inhibition

If the initial screening suggests anticancer or neurological activity, direct investigation of CA inhibition is warranted.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme Source: Obtain purified recombinant human CA isoforms (specifically hCA II, hCA VII, and hCA IX).

-

Assay Principle: Utilize a stopped-flow spectrophotometric assay to measure the inhibition of CO2 hydration catalyzed by the CA enzyme.

-

Inhibition Measurement: Determine the Ki (inhibition constant) of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide against each CA isoform. Acetazolamide should be used as a positive control.

-

Selectivity Profile: Compare the Ki values across the different isoforms to determine the compound's selectivity profile.

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [pubmed.ncbi.nlm.nih.gov]

Spectral Data Unattainable for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, Precluding In-Depth Guide

An exhaustive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Bromo-N-(3-chloropropyl)benzenesulfonamide has yielded no publicly available spectra. Despite efforts to query chemical databases, scientific literature, and supplier technical sheets, the specific ¹H NMR, ¹³C NMR, and mass spectra necessary for a comprehensive technical guide could not be located.

The creation of an in-depth technical guide, as originally intended for researchers, scientists, and drug development professionals, is contingent upon the availability of this fundamental spectral data. Such a guide would require detailed analysis and interpretation of the compound's structural features as revealed by these analytical techniques. Without access to the primary data, any attempt to generate a guide would be speculative and lack the scientific integrity required for the target audience.

Information sought included:

-

¹H NMR Data: To identify the chemical environment of hydrogen atoms within the molecule, providing insights into its structure and conformation.

-

¹³C NMR Data: To determine the types of carbon atoms present, offering a skeletal view of the molecule.

-

Mass Spectrometry Data: To establish the molecular weight and elemental composition, and to deduce structural information from fragmentation patterns.

Commercial listings for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide from various chemical suppliers were found, confirming its existence and availability for research purposes. However, these listings do not include the necessary analytical data for a detailed spectroscopic analysis.

Given the absence of the core spectral information, the development of the requested in-depth technical guide on 3-Bromo-N-(3-chloropropyl)benzenesulfonamide cannot proceed. The fundamental requirement of scientific accuracy and authoritative grounding cannot be met without the primary spectral data. Should this data become publicly available in the future, the creation of such a guide would be a feasible and valuable endeavor for the scientific community.

"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" purity and characterization

An In-depth Technical Guide to the Purity and Characterization of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's identity and purity is a foundational requirement for advancing any project. This guide provides a detailed examination of the essential methodologies for the purification and comprehensive characterization of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a halogenated benzenesulfonamide derivative. As a Senior Application Scientist, the following protocols and explanations are grounded in established analytical principles to ensure both scientific accuracy and practical applicability.

The Imperative of Purity: Foundational Purification Strategies

Following synthesis, the crude 3-Bromo-N-(3-chloropropyl)benzenesulfonamide product will invariably contain unreacted starting materials, byproducts, and residual solvents. The choice of purification method is dictated by the nature of these impurities and the desired final purity level.

A. Recrystallization: The Workhorse of Solid Purification

Recrystallization is a robust and cost-effective technique for purifying solid compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality of Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, impurities should either be completely soluble at room temperature (to remain in the mother liquor) or insoluble at the boiling point (to be removed by hot filtration). Given the structure of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a moderately polar compound, solvent systems like ethanol/water or isopropanol are excellent starting points for method development.

Step-by-Step Recrystallization Protocol:

-

Solubilization: Dissolve the crude solid in a minimal amount of the chosen hot solvent (e.g., isopropanol) to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent. The melting point of the dried solid can serve as an initial, albeit non-definitive, indicator of purity.[1]

B. Silica Gel Column Chromatography: For High-Purity Isolation

For separating complex mixtures or achieving the highest purity, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (silica gel) as a liquid mobile phase passes through it.

Principle of Separation: Silica gel is a polar adsorbent. Nonpolar compounds will have weaker interactions with the silica and will elute faster, while more polar compounds will adsorb more strongly and elute later. The mobile phase (eluent) is chosen to provide optimal separation. For 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a gradient of ethyl acetate in hexanes is a common and effective eluent system.

Workflow for Chromatographic Purification:

-

Column Packing: Prepare a column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Begin passing the mobile phase through the column, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 20%, 30% ethyl acetate) to elute compounds with increasing polarity.

-

Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.[2]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purity Verification: A Multi-Technique Approach

Purity is not merely assumed post-purification; it must be empirically proven. A combination of chromatographic and spectroscopic methods provides a self-validating system for purity determination.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[3][4] It offers high resolution, sensitivity, and reproducibility. A Reverse-Phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

Method Parameters for Purity Assessment:

| Parameter | Typical Value | Rationale |

|---|---|---|

| Column | C18 (e.g., YMC-Triart C8) | The nonpolar stationary phase effectively retains the analyte for separation.[3] |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A common solvent system for RP-HPLC, offering good peak shape and resolution. |

| Elution | Gradient (e.g., 40% to 90% Acetonitrile over 20 min) | A gradient elution ensures that both early and late-eluting impurities are resolved. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and resolution.[3] |

| Detector | UV-Vis or Photo-Diode Array (PDA) at 254 nm | The aromatic ring of the compound allows for strong UV absorbance. A PDA detector provides additional spectral data to assess peak purity.[3] |

| Sample Prep | ~1 mg/mL in mobile phase or acetonitrile | Ensures complete dissolution and compatibility with the HPLC system.[2] |

Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A purity level of >98% is often required for drug development applications.

Structural Elucidation: Confirming Molecular Identity

Once purity is established, a suite of spectroscopic techniques is employed to unequivocally confirm the structure of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.[5]

Expected ¹H NMR Signals:

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Aromatic (C4-H, C6-H) | Multiplet | 7.8 - 8.0 | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |

| Aromatic (C2-H, C5-H) | Multiplet | 7.5 - 7.7 | Other aromatic protons. |

| N-H | Triplet (broad) | 5.0 - 6.0 | Coupling to adjacent CH₂ group; chemical shift is solvent-dependent. |

| N-CH₂ | Quartet | 3.2 - 3.4 | Coupled to both N-H and the adjacent CH₂. |

| Cl-CH₂ | Triplet | 3.6 - 3.8 | Deshielded by the electronegative chlorine atom. |

| -CH₂- (middle) | Quintet | 2.0 - 2.2 | Coupled to the two adjacent CH₂ groups. |

Expected ¹³C NMR Signals: The spectrum would show distinct signals for the aromatic carbons (120-140 ppm), the N-CH₂ carbon (~42 ppm), the Cl-CH₂ carbon (~45 ppm), and the central CH₂ carbon (~33 ppm).

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a critical confirmation of its elemental composition. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.[6][7]

Key Diagnostic Features:

-

Isotopic Pattern: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).[8][9][10] The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom.

-

Fragmentation: Electron Ionization (EI) MS would likely show fragmentation patterns corresponding to the loss of the chloropropyl group and cleavage around the sulfonamide bond, further corroborating the structure.[6]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[11][12]

Characteristic Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3350 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1310 - 1350[13] |

| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1170[13][14] |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

| C-Cl | Stretch | 600 - 800 |

The presence of strong absorption bands in the specified regions for the sulfonyl (S=O) and N-H groups provides definitive evidence for the sulfonamide functionality.

Conclusion

The validation of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide requires a systematic and multi-faceted analytical approach. By integrating robust purification techniques like recrystallization and column chromatography with definitive purity assessment via HPLC, the integrity of the compound is established. Subsequent structural confirmation through NMR, Mass Spectrometry, and FTIR provides the unequivocal evidence of identity required by the rigorous standards of chemical and pharmaceutical research. This self-validating workflow ensures that the molecule carried forward into subsequent research and development is of the highest quality and known identity.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.

- 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.

- mass spectra - the M+2 peak. Chemguide.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.

- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate.

- Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry.

- Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.

- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.

- NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed.

- benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl- - Optional[1H NMR] - Spectrum. SpectraBase.

- Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.

- benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. SpectraBase.

- 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. ChemicalBook.

Sources

- 1. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Versatile Bifunctional Building Block for Targeted Protein Degradation

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target-binding ligand to an E3 ubiquitin ligase recruiter. The chemical nature of this linker dictates the efficacy, selectivity, and physicochemical properties of the final degrader molecule. This technical guide introduces 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a commercially available chemical entity, as a highly versatile and strategic building block for the synthesis of novel protein degraders. We will dissect its chemical attributes, provide detailed synthetic workflows for its incorporation into heterobifunctional degraders, and discuss the mechanistic implications of its core structure. This document serves as a practical resource for researchers in drug discovery, offering a roadmap for leveraging this building block to accelerate the development of next-generation therapeutics.

Part 1: The Dawn of a New Therapeutic Paradigm: Targeted Protein Degradation

The principle of targeted protein degradation (TPD) represents a significant shift from the traditional occupancy-driven pharmacology of small molecule inhibitors.[1][2] Instead of merely blocking the function of a pathogenic protein, TPD harnesses the cell's own natural disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate it.[1][3] This is primarily achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]

A PROTAC molecule consists of three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4][7]

The linker is not merely a passive spacer but plays a crucial role in dictating the PROTAC's ability to induce a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] Another fascinating class of TPD agents are "molecular glues," smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often without a distinct linker.[10][11][12][13][14]

The strategic selection of building blocks for linker synthesis is therefore paramount. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide presents itself as a compelling starting point due to its possession of two distinct and orthogonally reactive functional groups, allowing for a modular and controlled approach to PROTAC assembly.

Part 2: Core Attributes of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

A thorough understanding of the physicochemical properties and structural features of a building block is fundamental to its effective application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 929000-46-4 | [15][16] |

| Molecular Formula | C₉H₁₁BrClNO₂S | [15] |

| Molecular Weight | 328.61 g/mol | [17] |

| Appearance | White to Pale Beige Solid | [18] |

| Melting Point | 60 - 64°C | [18] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [18] |

Structural Analysis and Reactivity

The molecule's utility stems from its trifecta of functional components: an aryl bromide, a sulfonamide core, and an alkyl chloride.

Caption: Chemical structure and key reactive sites of the building block.

-

Aryl Bromide: This functional group is a cornerstone of modern organic synthesis, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of chemical moieties, including aryl, heteroaryl, or vinyl groups that may be part of a POI or E3 ligase ligand.

-

Alkyl Chloride: The 3-chloropropyl chain provides a reactive electrophilic site for nucleophilic substitution reactions. This is ideal for coupling with nucleophiles commonly found in POI or E3 ligase ligands, such as amines, phenols, or thiols. The three-carbon chain also offers a degree of flexibility and length to the resulting linker.

-

Benzenesulfonamide Core: The central sulfonamide group is not merely a structural support. It imparts specific physicochemical properties to the molecule, such as increased polarity and the potential for hydrogen bonding. In the context of a PROTAC, this can influence crucial parameters like solubility, cell permeability, and the conformational preferences of the linker, all of which impact ternary complex formation.

Part 3: Synthesis and Characterization

While 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is commercially available, understanding its synthesis provides insight into its purity and potential for derivatization.

Proposed Synthetic Protocol

The synthesis is a straightforward two-step process starting from commercially available 3-bromobenzenesulfonyl chloride.

Step 1: Synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

-

Reaction Setup: To a solution of 3-aminopropan-1-ol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a base such as triethylamine (1.2 eq.).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chlorination: The resulting alcohol intermediate is then dissolved in dichloromethane. Thionyl chloride (1.5 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature for 4-6 hours.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

Standard Characterization

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[19]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 4: A Modular Workflow for PROTAC Synthesis

The key advantage of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is the differential reactivity of its two halide groups, which enables a controlled, stepwise synthesis of the final PROTAC molecule. The aryl bromide typically requires metal catalysis for reaction, while the alkyl chloride reacts readily with nucleophiles. This allows for two primary synthetic strategies.

Workflow A: Initial Aryl Functionalization via Cross-Coupling

This strategy is ideal when the incoming ligand (either for the POI or E3 ligase) is stable to the conditions of nucleophilic substitution.

Caption: Workflow A for PROTAC synthesis starting with a cross-coupling reaction.

Hypothetical Protocol for Step 1 (Suzuki Coupling):

-

Combine 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (1.0 eq.), the desired boronic acid or ester (Ligand 1, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a mixture of toluene and water.

-

Degas the mixture with nitrogen or argon for 15 minutes.

-

Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry, concentrate, and purify the crude intermediate by column chromatography.

Workflow B: Initial Alkyl Functionalization via Nucleophilic Substitution

This approach is preferred when the nucleophilic ligand is more robust or when the cross-coupling partner is sensitive to free amines or hydroxyls.

Caption: Workflow B for PROTAC synthesis starting with nucleophilic substitution.

Hypothetical Protocol for Step 1 (N-Alkylation):

-

Dissolve the amine-containing ligand (Ligand 1, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) and a catalytic amount of sodium iodide.

-

Add 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (1.1 eq.) to the mixture.

-

Heat to 60-80°C and stir until completion (monitor by LC-MS).

-

Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, concentrate, and purify the intermediate by column chromatography.

Part 5: The PROTAC Mechanism of Action

Regardless of the synthetic route, the ultimate goal is to create a molecule that can effectively induce the degradation of a target protein. The linker, constructed from our building block, is central to this process.

Sources

- 1. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PROTAC Linkers | BroadPharm [broadpharm.com]

- 7. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Molecular Glues (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 14. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide | 929000-46-4 [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. chemscene.com [chemscene.com]

- 18. 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS#: 929000-46-4 [m.chemicalbook.com]

- 19. Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide [jsc.niic.nsc.ru]

Unveiling the Molecular Dossier: A Technical Guide to Identifying the Biological Targets of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological targets of the novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. As a Senior Application Scientist, the following content is structured to not only present established methodologies but to also instill a strategic, causality-driven approach to target identification. We will delve into predictive analyses based on its chemical scaffold and outline a comprehensive, multi-pronged strategy for empirical validation.

Prolegomenon: Deconstructing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide

The compound , 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, possesses two key pharmacophoric features: the benzenesulfonamide core and the reactive N-(3-chloropropyl)amine side chain. The benzenesulfonamide moiety is a well-established scaffold in medicinal chemistry, known to interact with a diverse array of biological targets, conferring a wide range of pharmacological activities.[1][2][3][4] The presence of the N-(3-chloropropyl)amine group introduces an electrophilic center, suggesting the potential for covalent interactions with nucleophilic residues on target proteins. This dual-feature composition necessitates a multifaceted approach to target elucidation.

Predictive Target Analysis: Leveraging the Known to Illuminate the Unknown

Based on extensive research into structurally related compounds, we can hypothesize several primary classes of biological targets for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide.

The Benzenesulfonamide Legacy: A Rich Source of Potential Targets

The benzenesulfonamide core is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities.[2][3] These activities stem from the ability of the sulfonamide group to act as a zinc-binding group, as well as engaging in key hydrogen bonding interactions within enzyme active sites.

| Potential Target Class | Rationale Based on Benzenesulfonamide Core | Key References |

| Carbonic Anhydrases (CAs) | The sulfonamide group is a classic zinc-binding motif, making CAs a primary target class for benzenesulfonamide-containing molecules.[2][3] | Supuran, 2008 [cited in 2, 12] |

| Kinases | Certain benzenesulfonamide derivatives have been identified as kinase inhibitors, such as inhibitors of the Tropomyosin receptor kinase A (TrkA).[5] | |

| Acetylcholinesterase (AChE) | Studies have shown that some benzenesulfonamide derivatives can act as potent inhibitors of AChE.[6] | |

| α-Glycosidase | Inhibition of α-glycosidase has been observed with certain benzenesulfonamide analogs.[6] | |

| Glutathione S-Transferase (GST) | Benzenesulfonamide derivatives have also been reported as inhibitors of GST.[6] | |